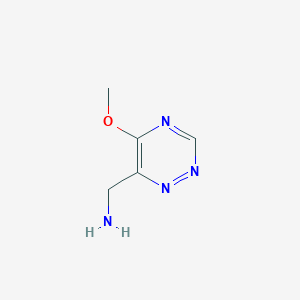
5-Méthoxy-1,2,4-triazine-6-méthanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthèse de synthons pharmaceutiques
L’échafaudage triazine est prédominant en chimie médicinale en raison de son large éventail de fonctions biologiques. 5-Méthoxy-1,2,4-triazine-6-méthanamine peut être utilisé dans la synthèse de synthons pharmaceutiques actifs. Ces composés présentent une gamme de propriétés biologiques, notamment des activités antibactériennes, anti-inflammatoires et antivirales . La polyvalence du noyau triazine permet le développement de nouvelles entités chimiques avec des applications thérapeutiques potentielles.
Catalyse par les métaux de transition
La catalyse par les métaux de transition joue un rôle crucial dans les transformations régiosélectives, stéréosélectives et chimiosélectives des dérivés de la triazine. This compound peut être impliqué dans de tels processus catalytiques pour obtenir divers composés organiques . Cette application est importante pour les chimistes organiciens travaillant dans la production d’hétérocycles, tant dans les secteurs universitaires que dans la recherche et le développement industriels.
Synthèse de composés hétérocycliques
La réactivité du composé en fait un substrat approprié dans des stratégies telles que la réaction de Diels-Alder à demande électronique inverse. Cette réactivité est exploitée pour construire des hétérocycles azotés hautement fonctionnalisés, qui sont précieux dans diverses synthèses chimiques .
Chimie agricole
En tant que dérivé de la triazine, ce composé peut trouver des applications dans la synthèse d’herbicides. Les dérivés de la triazine ont été utilisés dans le passé comme composants de certains herbicides sulfonylurées, et des applications similaires pourraient être explorées avec This compound .
Mécanisme D'action
Target of Action
Similar compounds such as 5-amino-pyrazoles have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It’s known that triazine derivatives can participate in various reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
Triazine derivatives have been used in the synthesis of diverse heterocyclic compounds, indicating that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 140146, a LogP of 003920, and a topological polar surface area of 739 , which may influence its bioavailability.
Result of Action
Similar compounds have shown potential anti-proliferative activity against certain cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1,2,4-triazine-6-methanamine. For instance, triazine derivatives have been studied as organic phase change materials with inherently low flammability . This suggests that temperature and other environmental conditions could potentially affect the compound’s stability and efficacy.
Analyse Biochimique
Biochemical Properties
5-Methoxy-1,2,4-triazine-6-methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nitrogen-containing heterocycles, which are crucial in the synthesis of active pharmaceutical ingredients and natural products . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1,2,4-triazine-6-methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methoxy-1,2,4-triazine-6-methanamine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 5-Methoxy-1,2,4-triazine-6-methanamine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, toxic or adverse effects may occur, including disruptions in metabolic pathways and cellular toxicity.
Propriétés
IUPAC Name |
(5-methoxy-1,2,4-triazin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-10-5-4(2-6)9-8-3-7-5/h3H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARZKWCZZDQPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=NC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


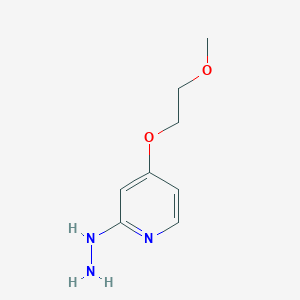
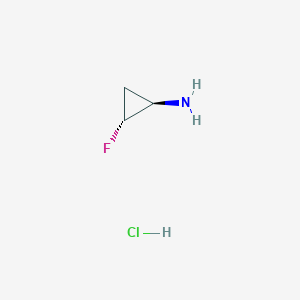
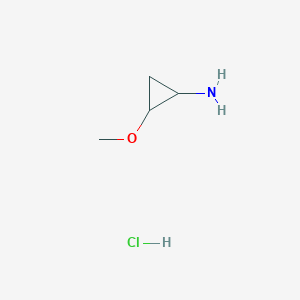
![(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B1396111.png)
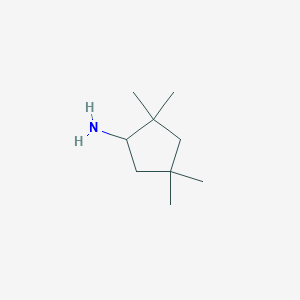


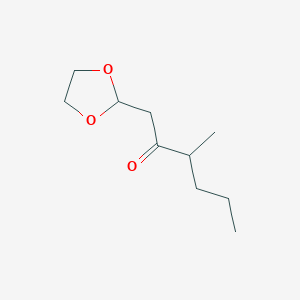

![2-Thia-6-azaspiro[3.3]heptane](/img/structure/B1396121.png)
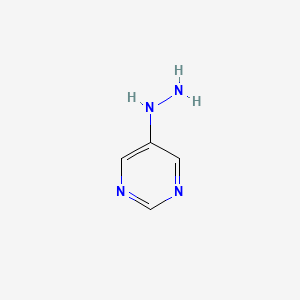

![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)